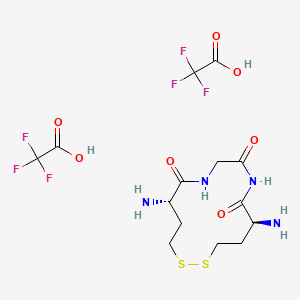
Glycinamide, glycyl-N-(2-mercaptoethyl)-, (2-2')-disulfide, bis(trifluoroacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycinamide, glycyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of glycinamide and glycyl groups, along with a disulfide bond and trifluoroacetate groups. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, glycyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) typically involves multiple steps, including the protection and deprotection of functional groups, formation of peptide bonds, and introduction of the disulfide bond. The reaction conditions often require controlled temperatures, pH levels, and the use of specific reagents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC). The process is optimized to maximize efficiency and minimize costs while ensuring the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
Glycinamide, glycyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield thiol groups.
Substitution: The trifluoroacetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH levels to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide bond results in sulfonic acids, while reduction yields thiol groups.
Scientific Research Applications
Glycinamide, glycyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) is used in various scientific research applications, including:
Chemistry: As a reagent in peptide synthesis and as a building block for more complex molecules.
Biology: In studies of protein folding and disulfide bond formation.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which Glycinamide, glycyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) exerts its effects involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in the stability and function of proteins and peptides. The compound can interact with molecular targets that contain thiol groups, leading to the formation of disulfide bonds and subsequent changes in the target’s structure and activity.
Comparison with Similar Compounds
Similar Compounds
Cystine: A naturally occurring amino acid with a disulfide bond.
Glutathione disulfide: An oxidized form of glutathione with a disulfide bond.
Dithiothreitol: A reducing agent used to cleave disulfide bonds.
Uniqueness
Glycinamide, glycyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) is unique due to its specific combination of glycinamide, glycyl groups, and trifluoroacetate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
117370-25-9 |
|---|---|
Molecular Formula |
C14H20F6N4O7S2 |
Molecular Weight |
534.5 g/mol |
IUPAC Name |
(5S,12S)-5,12-diamino-1,2-dithia-7,10-diazacyclotetradecane-6,8,11-trione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H18N4O3S2.2C2HF3O2/c11-6-1-3-18-19-4-2-7(12)10(17)14-8(15)5-13-9(6)16;2*3-2(4,5)1(6)7/h6-7H,1-5,11-12H2,(H,13,16)(H,14,15,17);2*(H,6,7)/t6-,7-;;/m0../s1 |
InChI Key |
SXKANJBALBCKOJ-JFYKYWLVSA-N |
Isomeric SMILES |
C1CSSCC[C@@H](C(=O)NC(=O)CNC(=O)[C@H]1N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CSSCCC(C(=O)NC(=O)CNC(=O)C1N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















